![molecular formula C12H14N2O3 B1526955 4-{[3-(Propan-2-il)-1,2,4-oxadiazol-5-il]metoxi}fenol CAS No. 1275279-32-7](/img/structure/B1526955.png)
4-{[3-(Propan-2-il)-1,2,4-oxadiazol-5-il]metoxi}fenol
Descripción general
Descripción
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Agentes antimicrobianos
La porción oxadiazol es conocida por sus propiedades antimicrobianas. Los compuestos como 4-{[3-(Propan-2-il)-1,2,4-oxadiazol-5-il]metoxi}fenol podrían explorarse por su potencial como agentes antibacterianos y antifúngicos. Esto es particularmente relevante en el contexto de la creciente resistencia a los antibióticos .
Agricultura: Pesticidas
En la agricultura, estos compuestos pueden servir como precursores para el desarrollo de nuevos pesticidas. Su capacidad para interferir con el ciclo de vida de las plagas a nivel molecular puede ser una ventaja significativa en las estrategias de protección de cultivos .
Ciencia de Materiales: Retardantes de llama
La estructura fenólica de este compuesto sugiere aplicaciones potenciales como retardante de llama. Cuando se incorpora en materiales, podría mejorar la estabilidad térmica y reducir la inflamabilidad, lo cual es crucial para la seguridad en diversas industrias .
Ciencia Ambiental: Filtros UV
Debido a la naturaleza aromática y el potencial de deslocalización electrónica, este compuesto podría actuar como un filtro ultravioleta (UV). Esta aplicación es esencial para proteger los ecosistemas y los materiales de la dañina radiación UV .
Ingeniería Química: Optimización de procesos
En ingeniería química, estos compuestos pueden usarse para optimizar procesos como la síntesis orgánica, donde pueden actuar como intermediarios o catalizadores para mejorar la eficiencia de la reacción .
Bioquímica: Inhibición de enzimas
La estructura única de This compound podría ser instrumental en los estudios de inhibición enzimática, ayudando a comprender las vías bioquímicas y desarrollar terapias dirigidas .
Desarrollo farmacéutico: Diseño de fármacos
El marco del compuesto podría utilizarse en el diseño de fármacos, particularmente en la síntesis de fármacos con propiedades farmacocinéticas mejoradas. Su papel en la mejora de la administración o la estabilidad del fármaco podría ser un área de investigación significativa .
Química analítica: Estándares de cromatografía
Por último, debido a su estructura química distintiva, este compuesto podría servir como un estándar o material de referencia en el análisis cromatográfico, ayudando a la identificación y cuantificación de mezclas complejas .
Propiedades
IUPAC Name |
4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(2)12-13-11(17-14-12)7-16-10-5-3-9(15)4-6-10/h3-6,8,15H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYPHWTUZPSWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


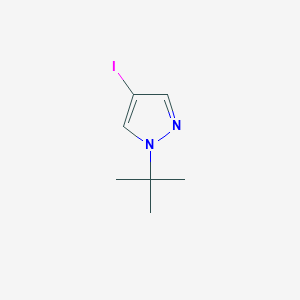


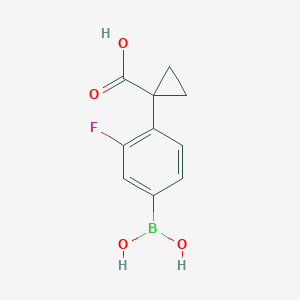
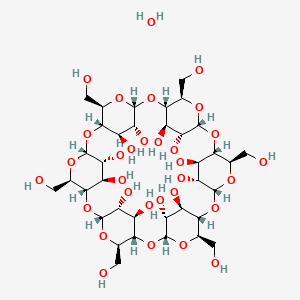
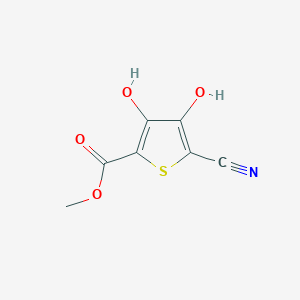
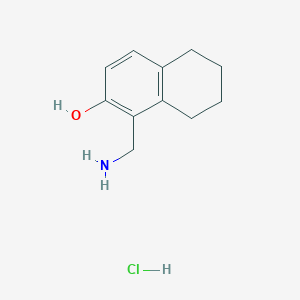
![1-Azaspiro[3.5]nonane](/img/structure/B1526887.png)
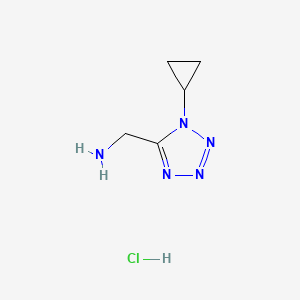
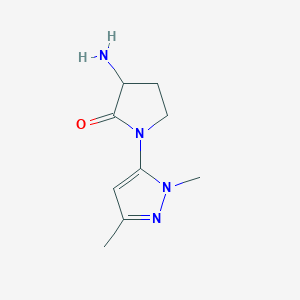
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1526891.png)

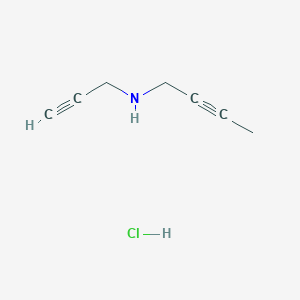
![1-Benzyl-1,4-diazaspiro[5.5]undecane](/img/structure/B1526895.png)
